Carbic anhydride
Overview
Description
Mechanism of Action
Target of Action
Carbic anhydride, also known as endo-Himic acid anhydride , primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the synthesis of a wide range of compounds.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic acyl substitution . The general mechanism involves four steps :
- Protonation : The carboxylate ion is protonated, yielding a carboxylic acid, ester, or amide, depending on the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific nucleophile it reacts with. For instance, when reacting with water, it forms a carboxylic acid . When reacting with an alcohol or amine, it forms an ester or amide, respectively . These products could potentially influence a variety of cellular processes, depending on their specific chemical structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles and a suitable base is necessary for its reaction . Moreover, temperature can affect the equilibrium between this compound and its reaction products
Biochemical Analysis
Biochemical Properties
It is known that Carbic anhydride can react with alcohols to form esters and with amines to form amides . These reactions involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group
Molecular Mechanism
The molecular mechanism of this compound involves nucleophilic attack by an alcohol or amine on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate as a leaving group . This results in the formation of an ester or amide, respectively
Temporal Effects in Laboratory Settings
It is known that this compound can undergo thermal equilibration to form a mixture of endo- and exo-isomers .
Transport and Distribution
Given its solubility in various organic solvents , it is plausible that it could be transported and distributed within cells and tissues via passive diffusion or possibly through interaction with specific transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbic anhydride is typically synthesized through the Diels-Alder reaction between cyclopentadiene and maleic anhydride . This reaction is carried out in an organic solvent such as benzene at temperatures ranging from 20°C to 60°C, resulting in high yields of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the same Diels-Alder reaction but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through recrystallization from solvents like petroleum ether .
Chemical Reactions Analysis
Types of Reactions: Carbic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding dicarboxylic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using lithium aluminium hydride (LiAlH₄).
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.
Amidation: Amines, typically under mild heating.
Reduction: Lithium aluminium hydride in anhydrous ether.
Major Products:
Hydrolysis: Dicarboxylic acid.
Esterification: Esters.
Amidation: Amides.
Reduction: Primary alcohols.
Scientific Research Applications
Carbic anhydride has several applications in scientific research:
Comparison with Similar Compounds
Maleic Anhydride: Used in the production of unsaturated polyester resins.
Phthalic Anhydride: Utilized in the manufacture of plasticizers and dyes.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Carbic anhydride’s unique bicyclic structure makes it particularly useful in applications requiring high reactivity and stability .
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UMRXKNAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051647 | |
Record name | Carbic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Himic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
129-64-6 | |
Record name | Carbic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4UGH0927Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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